1-Chloro-1-(3,4-diformylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3,4-diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a chloro group, two formyl groups, and a propanone moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(3,4-diformylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diformylbenzaldehyde with chloroacetone under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(3,4-diformylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3,4-diformylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(3,4-diformylphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The chloro group can participate in substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
1-Chloro-1-(3,4-diformylphenyl)propan-2-one can be compared with similar compounds such as 1-Chloro-1-(3,5-diformylphenyl)propan-2-one . While both compounds share similar structural features, the position of the formyl groups on the benzene ring can influence their reactivity and applications. The unique combination of functional groups in this compound makes it particularly useful in specific chemical reactions and research applications.
Properties
Molecular Formula |
C11H9ClO3 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
4-(1-chloro-2-oxopropyl)phthalaldehyde |
InChI |
InChI=1S/C11H9ClO3/c1-7(15)11(12)8-2-3-9(5-13)10(4-8)6-14/h2-6,11H,1H3 |
InChI Key |
AKBKGFMZNWIXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)C=O)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.